REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)O.[CH2:10]=[O:11].[ClH:12].[OH2:13]>>[CH:10]([C:7]1[CH:8]=[C:2]([CH:3]=[CH:5][C:6]=1[OH:13])[CH2:1][Cl:12])=[O:11]
|
Name
|
[ 1901 ]
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-ml, three-neck flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 30° C
|
Type
|
CUSTOM
|
Details
|
to remove the unreacted paraformaldehyde
|
Type
|
CUSTOM
|
Details
|
was sublimed at 100°
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(CCl)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |